molecular formula C20H32O3 B1671516 Ginkgoneolic acid CAS No. 20261-38-5

Ginkgoneolic acid

Cat. No.: B1671516
CAS No.: 20261-38-5
M. Wt: 320.5 g/mol
InChI Key: VEPUCZUJLKAVNM-UHFFFAOYSA-N
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Description

Ginkgoneolic acid is a natural compound extracted from the leaves and seeds of the Ginkgo biloba tree. This compound is known for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .

Scientific Research Applications

Mechanism of Action

Ginkgoneolic acid, also known as Ginkgolic acid C13:0 or 2-Hydroxy-6-tridecylbenzoic acid, is a phenolic compound isolated from the leaves and seeds of Ginkgo biloba . It has been extensively studied for its diverse biological activities .

Target of Action

This compound exhibits cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . It targets key enzymes in pro-inflammatory lipid mediator biosynthesis, including cyclooxygenase (COX) and lipoxygenase (LO) pathways . It also inhibits glycerol-3-phosphate dehydrogenase (GPDH) and PI3Kδ .

Mode of Action

This compound interacts with its targets, leading to a series of changes. It suppresses the activity of mPGES-1, COX-1, and TXAS . Notably, it potently inhibits 5-LO, the key enzyme in leukotriene biosynthesis . It also suppresses the lncRNA MALAT1/JAK2 axis, which is involved in ovarian cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It is linked to autophagic activity, a highly conserved self-cleaning process that plays a crucial role in maintaining cellular and tissue homeostasis . It also disrupts iron homeostasis, which facilitates the disruption of the functions of ribosome and protein synthesis, resulting in inhibition of bacterial growth and cell death .

Result of Action

This compound has a wide range of therapeutic effects. It exhibits cytotoxic activity against various human cancers . It also has antidiabetic, antibacterial, antiviral, anti-fibrosis, and reno/neuroprotective effects . It can inhibit the oxidative stress response in rat hippocampal neurons induced by β-amyloid and suppress depression-like behavior in a rat model of depression .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the antibacterial activity of this compound could be strengthened by the disruption of iron homeostasis . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it can cause skin irritation and serious eye damage. It can also cause damage to organs through prolonged or repeated exposure if inhaled .

Biochemical Analysis

Biochemical Properties

Ginkgoneolic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit histone acetylation transferase (HAT) . The nature of these interactions is primarily inhibitory, affecting the function of these biomolecules.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits cytotoxic activity against a vast number of human cancers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is a potent sumoylation inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginkgoneolic acid can be synthesized through various chemical reactions, including esterification and hydrolysis. The synthetic routes often involve the use of specific reagents and catalysts to achieve the desired chemical structure. For instance, esterification reactions may use alcohols and acids in the presence of catalysts like sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Ginkgo biloba leaves and seeds. The extraction process may include solvent extraction, distillation, and purification steps to isolate the compound in its pure form. Advanced techniques such as counter-current chromatography and liquid-liquid microextraction are also employed to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Ginkgoneolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-6-tridecylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUCZUJLKAVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174105
Record name 6-n-Tridecylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-6-tridecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20261-38-5
Record name Ginkgoneolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20261-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-n-Tridecylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-n-Tridecylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20261-38-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Hydroxy-6-tridecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

85 - 86 °C
Record name 2-Hydroxy-6-tridecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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